molecular formula C17H18ClN3O B3038403 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde CAS No. 861207-46-7

4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde

Cat. No.: B3038403
CAS No.: 861207-46-7
M. Wt: 315.8 g/mol
InChI Key: CARLVEXLBZOQIQ-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring, a chloro substituent on the pyrimidine ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.

Major Products Formed

    Oxidation: 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarboxylic acid.

    Reduction: 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-16-15(11-22)17(20-12-19-16)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARLVEXLBZOQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=NC=N3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
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4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
Reactant of Route 3
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4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
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4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
Reactant of Route 5
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4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
Reactant of Route 6
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde

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